molecular formula C10H11FO2 B11910033 4-(4-Fluorophenyl)tetrahydrofuran-3-ol

4-(4-Fluorophenyl)tetrahydrofuran-3-ol

Cat. No.: B11910033
M. Wt: 182.19 g/mol
InChI Key: KOOVPQVBVBHIKT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)tetrahydrofuran-3-ol is an organic compound with the molecular formula C10H11FO2. It is a tetrahydrofuran derivative with a fluorophenyl group attached to the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for recycling solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-(4-Fluorophenyl)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-(4-Fluorophenyl)tetrahydrofuran-3-ol imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents. This makes it particularly valuable in certain chemical and biological applications .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-(4-fluorophenyl)oxolan-3-ol

InChI

InChI=1S/C10H11FO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2

InChI Key

KOOVPQVBVBHIKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)C2=CC=C(C=C2)F

Origin of Product

United States

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